![molecular formula C13H12ClN5O2S B2413729 5-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034354-94-2](/img/structure/B2413729.png)
5-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H12ClN5O2S and its molecular weight is 337.78. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, 5-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide, belongs to the class of triazole-containing compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
Triazole compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction leads to changes in the function of the target, which can result in a variety of biological effects depending on the specific target and the nature of the change .
Biochemical Pathways
Triazole compounds have been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . These activities suggest that triazole compounds can affect a variety of biochemical pathways, with downstream effects that can include cell death (in the case of anticancer activity), inhibition of microbial growth (in the case of antimicrobial activity), and reduction of inflammation (in the case of anti-inflammatory activity) .
Pharmacokinetics
Triazole compounds in general are known to be readily capable of binding in the biological system , suggesting that they may have good bioavailability.
Result of Action
The result of the compound’s action would depend on its specific targets and the nature of its interaction with these targets. Given the wide range of activities associated with triazole compounds , the molecular and cellular effects could potentially include cell death, inhibition of cell growth, reduction of inflammation, and other effects depending on the specific biochemical pathways affected.
Biological Activity
5-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazole-containing compounds, which are known for their diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.
- Molecular Formula : C13H12ClN5O2S
- Molecular Weight : 337.78 g/mol
- CAS Number : 2034354-94-2
- Purity : Generally around 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors through hydrogen bonding and dipole interactions. The triazole moiety is crucial for these interactions, allowing the compound to engage in biochemical pathways that may lead to therapeutic effects.
Pharmacological Activities
Research has indicated that compounds similar to this compound exhibit a range of pharmacological activities:
- Anticancer Activity :
- Antimicrobial Effects :
- Anti-inflammatory Properties :
- Enzyme Inhibition :
Case Studies and Research Findings
Several studies have reported on the biological activity of triazole derivatives:
Pharmacokinetics
The pharmacokinetic profile of triazole compounds generally indicates good absorption and distribution characteristics. Studies suggest that these compounds can effectively penetrate biological membranes due to their lipophilic nature, which is crucial for their therapeutic efficacy .
Scientific Research Applications
Target and Mode of Action
This compound belongs to the class of triazole-containing compounds, which are known for their ability to interact with biological receptors through hydrogen bonding and dipole interactions. The triazole moiety is essential for these interactions, facilitating engagement in various biochemical pathways that can lead to therapeutic effects .
The biological activities attributed to 5-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide include:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antioxidant
- Antiviral
These activities are primarily due to its ability to act as enzyme inhibitors (e.g., carbonic anhydrase inhibitors) and its interaction with various biological targets .
Anticancer Activity
A study investigated the compound's cytotoxic effects on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests potential applications in cancer therapeutics .
Antimicrobial Efficacy
Research on the antimicrobial properties showed that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance:
Organism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings highlight its potential as an antimicrobial agent .
Anti-inflammatory Properties
In an inflammation model study using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls. This indicates its potential utility in managing inflammatory diseases .
Summary of Biological Activities
The following table summarizes the biological activities observed for this compound:
Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Properties
IUPAC Name |
5-chloro-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O2S/c1-2-21-12-6-5-10-16-17-11(19(10)18-12)7-15-13(20)8-3-4-9(14)22-8/h3-6H,2,7H2,1H3,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJLNROWRASOJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=CC=C(S3)Cl)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.